6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide
Overview
Description
“6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide” is a unique chemical compound with the linear formula C15H9Cl2FN2O . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: ClC1=CC2=C(N=C(CCl)N+=C2C3=CC=CC=C3F)C=C1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.15 g/mol . Other physical and chemical properties like density, melting point, boiling point are not available in the current resources.Scientific Research Applications
Synthesis of Benzodiazepine and Quinazoline Hydrazones : Hydrozines react with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide to produce benzodiazepine and quinazoline hydrazones, with potential involvement of acetylating agents in their synthesis (Derieg, Fryer, & Sternbach, 1968).
Construction of Heterocycles with Potential Biological Activity : 2-Vinyl quinazoline 3-oxides are useful modular building blocks for constructing heterocycles derived from o-[amidoalkenyl]aryloximes, showcasing potential biological activity (Heaney & Lawless, 2007).
Synthesis of 6-Chloro-(Dichloro-, Trichloro)methyl-3-R-6,7-Dihydro-2H-[1,2,4]Triazino[2,3-c]quinazolin-2-ones : This involves refluxing with morpholine and DIPEA (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Potential Anti-inflammatory and Antibacterial Applications : Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[(4-substituted phenyl) amino methyl] quinazolines-4 (3H)-ones have shown promising anti-inflammatory and antibacterial activity (Srivastav, Salahuddin, & Shantakumar, 2009).
Development of Fluorine-Substituted Tetrahydrobenzo[h]quinazolin-2-amine Derivatives : These derivatives exhibit potential anti-inflammatory activity, indicating their possible use in pharmaceutical formulations (Sun, Gao, Wang, & Hou, 2019).
Health and Safety Concerns : Quinazoline oxide, an intermediate in chlorodiazepoxide preparation, can cause dermatitis in workers, indicating a need for caution in occupational exposure (Rebandel & Rudzki, 1986).
Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine : This demonstrates potential biological activities in medicine (Ouyang, Chen, Wang, Sun, Zhu, & Xu, 2016).
Anticancer Activity of 2,3,7-Trisubstituted Quinazoline Derivatives : These derivatives target EGFR-tyrosine kinase, showing promise as potent antitumor agents (Noolvi & Patel, 2013).
Antimicrobial Activity of Substituted Quinazoline Derivatives : These derivatives exhibit antibacterial activity against Gram-positive bacteria and antifungal activity against Gram-negative bacteria (Chaitanya, Guguloth, Damodhar, & An, 2017).
Potential Use as a 99mTc Biomarker for EGFR-TK Imaging : Rhenium and technetium complexes bearing quinazoline derivatives show promise for developing diagnostic tools for EGFR-TK-related diseases (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).
Safety And Hazards
The compound is classified under GHS07 and GHS09 hazard pictograms. It has hazard statements H317 - H400 and precautionary statements P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313 . It’s classified as Aquatic Acute 1 - Skin Sens. 1 and stored under storage class code 11 - Combustible Solids .
properties
IUPAC Name |
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJMWTDLQYSQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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